

# Chemical and physical properties of 2,4-dinitrofluorobenzene (DNFB)

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## Compound of Interest

Compound Name: 1-Fluoro-2,4-dinitrobenzene

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## 2,4-Dinitrofluorobenzene (DNFB): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of 2,4-dinitrofluorobenzene (DNFB), a versatile reagent with significant applications in biochemical research and immunology. This document details its core characteristics, experimental protocols for its primary uses, and the signaling pathways it modulates, making it an essential resource for professionals in the field.

### Core Chemical and Physical Properties

2,4-Dinitrofluorobenzene, also known as Sanger's Reagent or **1-fluoro-2,4-dinitrobenzene**, is a pale yellow crystalline solid.<sup>[1]</sup> It is a halogenated and nitrated aromatic compound with the chemical formula  $C_6H_3FN_2O_4$ .<sup>[2][3]</sup> DNFB's utility in research is largely due to the high reactivity of the fluorine atom, which is susceptible to nucleophilic substitution. This reactivity is enhanced by the presence of two electron-withdrawing nitro groups.<sup>[3]</sup>

### Quantitative Data Summary

The following table summarizes the key quantitative chemical and physical properties of DNFB:

Property	Value	References
IUPAC Name	1-fluoro-2,4-dinitrobenzene	[1]
Synonyms	Sanger's Reagent, DNFB, FDNB, 2,4-Dinitro-1-fluorobenzene	[1][3][4]
CAS Number	70-34-8	[1][3]
Molecular Formula	C <sub>6</sub> H <sub>3</sub> FN <sub>2</sub> O <sub>4</sub>	[3]
Molecular Weight	186.10 g/mol	[1][2]
Appearance	Clear yellow crystals or yellow crystalline solid	[1]
Melting Point	25-27 °C (77-81 °F)	[5][6]
Boiling Point	296 °C (565 °F) at 760 mmHg	[4][7]
178 °C (352 °F) at 25 mmHg	[4][5]	
Density	1.482 g/mL at 25 °C	[5][6]
Solubility in Water	0.4 g/L at 25 °C; Slightly soluble	[4][8]
Solubility in Organic Solvents	Soluble in acetone, benzene, chloroform, ether, ethanol, and propylene glycol.	[5][9][10]
Vapor Pressure	0.0024 mmHg	[1]
Refractive Index	1.5690 at 20 °C	[1][5]

## Key Experimental Applications and Protocols

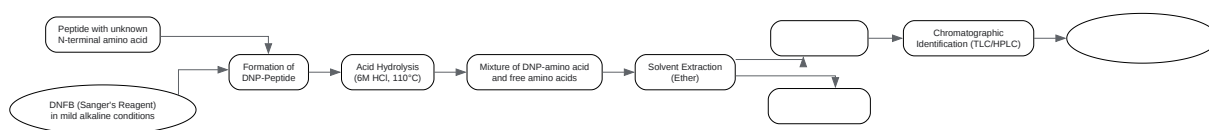
DNFB has two primary applications in scientific research: as a reagent for N-terminal amino acid sequencing (Sanger's Method) and as a hapten to induce contact hypersensitivity in animal models.

### N-Terminal Amino Acid Sequencing (Sanger's Method)

Frederick Sanger pioneered the use of DNFB for the determination of the N-terminal amino acid of polypeptides.[11] The reagent reacts with the free  $\alpha$ -amino group of the N-terminal amino acid under mild alkaline conditions to form a stable dinitrophenyl (DNP) derivative.[11][12] Subsequent acid hydrolysis cleaves all peptide bonds, leaving the DNP-amino acid intact, which can then be identified by chromatography.[11][12]

#### Experimental Protocol: Identification of N-Terminal Amino Acid of a Peptide

- **Reaction:** Dissolve the peptide in a suitable buffer (e.g., sodium bicarbonate) to achieve a mildly alkaline pH. Add an ethanolic solution of DNFB. Allow the reaction to proceed in the dark at room temperature for several hours. The N-terminal amino group will react with DNFB, displacing the fluorine atom.[12]
- **Hydrolysis:** After the reaction is complete, evaporate the solvent. Add 6M HCl to the dried DNP-peptide.[13] Heat the mixture at 110°C for 12-24 hours to hydrolyze the peptide bonds.[12]
- **Extraction:** Cool the hydrolysate and extract the DNP-amino acid with an organic solvent such as ether. The free amino acids will remain in the aqueous phase.[12]
- **Identification:** Evaporate the organic solvent and redissolve the DNP-amino acid residue. Identify the DNP-amino acid using chromatographic techniques (e.g., thin-layer chromatography or HPLC) by comparing its retention time to that of known DNP-amino acid standards.[12][13]



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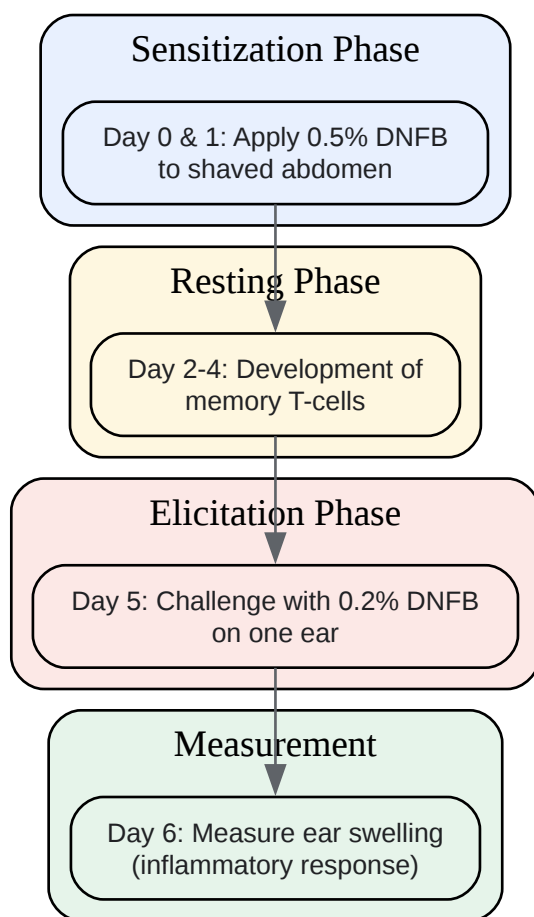
Workflow for N-terminal amino acid sequencing using Sanger's Method.

## Induction of Contact Hypersensitivity (CHS)

DNFB is a potent hapten, a small molecule that can elicit an immune response only when attached to a large carrier such as a protein.<sup>[14]</sup> It is widely used in animal models, typically mice, to study the mechanisms of allergic contact dermatitis (ACD), a common inflammatory skin condition.<sup>[14][15]</sup> The DNFB-induced CHS model involves two phases: sensitization and elicitation.<sup>[15]</sup>

### Experimental Protocol: DNFB-Induced Contact Hypersensitivity in Mice

- **Sensitization (Day 0 and 1):** Anesthetize the mice and shave a small area of their abdomen. Apply a solution of DNFB (e.g., 0.5% in a 4:1 acetone:olive oil vehicle) to the shaved abdominal skin for two consecutive days.<sup>[16]</sup> This initial exposure sensitizes the immune system to the hapten.
- **Resting Phase (Day 2-4):** Allow the mice to rest for three days. During this time, an adaptive immune response develops, leading to the generation of hapten-specific memory T-cells.<sup>[14]</sup>
- **Elicitation (Day 5):** Challenge the sensitized mice by applying a lower concentration of DNFB (e.g., 0.2% in the same vehicle) to the dorsal and ventral surfaces of one ear. The contralateral ear is typically treated with the vehicle alone to serve as a control.<sup>[17]</sup>
- **Measurement (Day 6):** After 24 hours, measure the ear thickness of both ears using a digital caliper. The difference in ear thickness between the DNFB-treated ear and the vehicle-treated ear is a quantitative measure of the inflammatory response.<sup>[17]</sup>



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Timeline and workflow of the DNFB-induced contact hypersensitivity model in mice.

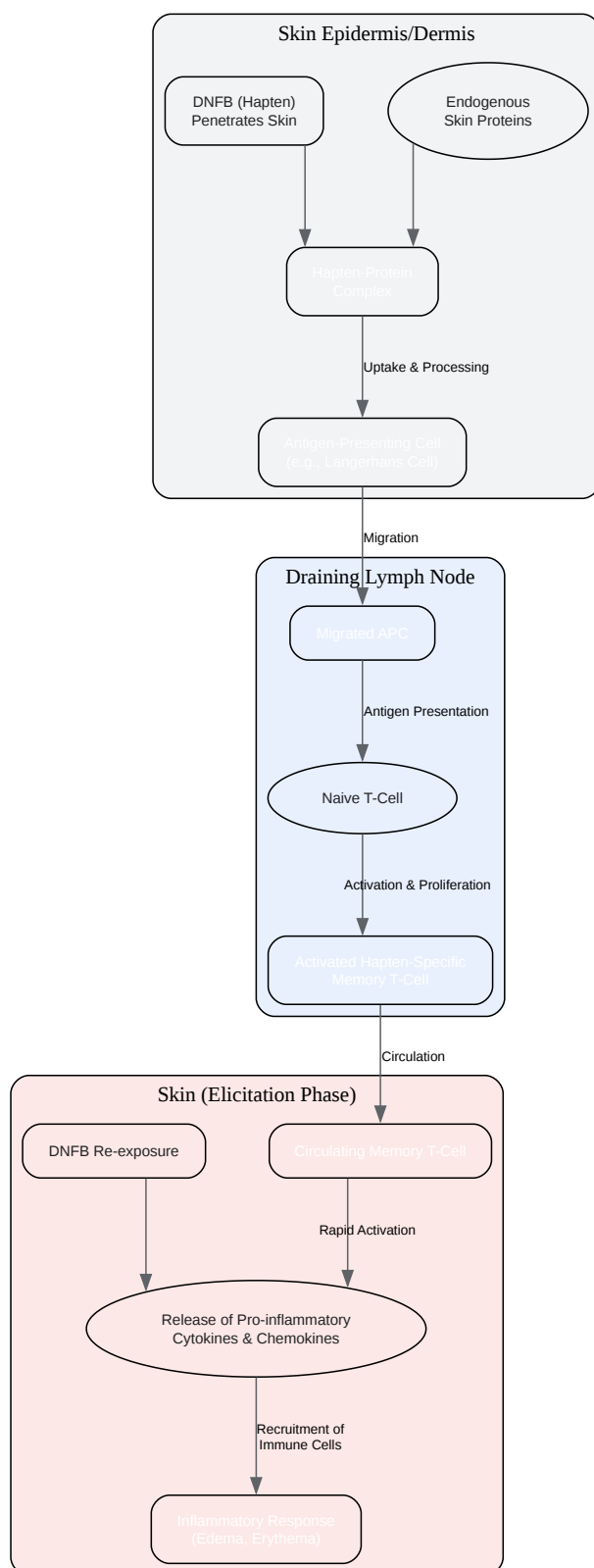
## Signaling Pathways in DNFB-Induced Contact Hypersensitivity

The inflammatory response in DNFB-induced CHS is a complex process involving both the innate and adaptive immune systems. Upon skin penetration, DNFB acts as a hapten, binding to endogenous proteins to form immunogenic complexes.<sup>[15]</sup> These complexes are recognized and processed by antigen-presenting cells (APCs), such as Langerhans cells and dendritic cells, in the skin.<sup>[15]</sup>

The APCs then migrate to the draining lymph nodes, where they present the hapten-protein complexes to naive T-cells.<sup>[15]</sup> This leads to the activation and proliferation of hapten-specific

T-cells, primarily T-helper 1 (Th1) and cytotoxic T-lymphocytes (CTLs), which then circulate throughout the body as memory cells.[14]

Upon re-exposure to DNFB during the elicitation phase, these memory T-cells are rapidly activated, leading to the release of pro-inflammatory cytokines and chemokines. This results in the recruitment of various immune cells to the site of exposure, causing the characteristic inflammatory symptoms of ACD, such as erythema and edema.[18]



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Simplified signaling pathway of DNFB-induced contact hypersensitivity.

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